

A Comparative Analysis of Tesaglitazar and Fenofibrate on Triglyceride Metabolism

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Compound of Interest

Compound Name: *Tesaglitazar*

Cat. No.: *B1683095*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the triglyceride-lowering effects of **tesaglitazar**, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, and fenofibrate, a PPAR α agonist. While direct head-to-head clinical trial data is limited due to the discontinuation of **tesaglitazar**'s clinical development, this document synthesizes available clinical trial data for both compounds to offer a comparative perspective for research and drug development purposes.

Executive Summary

Both **tesaglitazar** and fenofibrate have demonstrated significant efficacy in reducing triglyceride levels. Fenofibrate, a long-established therapy, primarily activates PPAR α , a key regulator of lipid metabolism. **Tesaglitazar**, an investigational compound, activates both PPAR α and PPAR γ , suggesting a broader mechanism of action that also influences glucose metabolism and insulin sensitivity. The available data indicates that **tesaglitazar** exhibits a dose-dependent reduction in triglycerides, with effects comparable to or potentially greater than those observed with fenofibrate in different study populations. However, the absence of direct comparative trials necessitates careful interpretation of the data.

Data Presentation: Triglyceride Reduction in Clinical Trials

The following tables summarize the quantitative data on the triglyceride-lowering effects of **tesaglitazar** and fenofibrate from key clinical trials.

Table 1: Efficacy of **Tesaglitazar** on Fasting Triglycerides

Clinical Trial	Patient Population	Treatment Arm (daily dose)	Duration	Baseline Triglycerides (mean)	Percent Reduction from Baseline (placebo-corrected)
GLAD Trial[1][2]	Type 2 Diabetes	Tesaglitazar 0.5 mg	12 weeks	Not specified	17.2%
		Tesaglitazar 1.0 mg			32.9%
		Tesaglitazar 2.0 mg			41.0%
		Tesaglitazar 3.0 mg			40.9%
SIR Trial[3][4][5]	Non-diabetic, insulin-resistant with hypertriglyceridemia	Tesaglitazar 1.0 mg	12 weeks	>1.7 mmol/L	37%

Table 2: Efficacy of Fenofibrate on Fasting Triglycerides

Clinical Trial	Patient Population	Treatment Arm (daily dose)	Duration	Baseline Triglycerides (mean)	Percent Reduction from Baseline
FIELD Study	Type 2 Diabetes	Fenofibrate 200 mg	6 weeks (run-in)	1.9 mmol/L	26%
ACCORD Lipid Study	Type 2 Diabetes with high triglycerides and low HDL-C	Fenofibrate (dose not specified)	5 years (post-trial)	High	Significant reduction
Real-world Evidence	Hypertriglyceridemia and Metabolic Syndrome	Fenofibrate (dose not specified)	6 months	3.6 mmol/L	50.1%
SCI Patients Study	Spinal Cord Injury with dyslipidemia	Fenofibrate (dose not specified)	4 months	Not specified	40%
Observational Study	Low LDL-C, high triglycerides	Fenofibrate 135-160 mg	4 months	Not specified	60% (median change)

Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for interpreting the comparative efficacy.

Tesaglitazar: GLAD Trial (Glucose and Lipid Assessment in Diabetes)

- Study Design: A 12-week, multicenter, international, randomized, parallel-group, double-blind, placebo-controlled trial.

- Patient Population: 500 men and women (aged 30-80 years) with type 2 diabetes and a fasting plasma glucose (FPG) ≥ 126 mg/dL (≥ 7.0 mmol/L).
- Intervention: Patients received once-daily oral doses of **tesaglitazar** (0.1 mg, 0.5 mg, 1.0 mg, 2.0 mg, or 3.0 mg), placebo, or open-label pioglitazone (45 mg) as a therapeutic benchmark.
- Primary Endpoint: Placebo-corrected change from baseline in FPG.
- Secondary Endpoints: Changes from baseline in plasma lipids (including triglycerides), and measures of insulin resistance.
- Lipid Analysis: Fasting blood samples were collected at baseline and at the end of the 12-week treatment period for the analysis of lipid profiles.

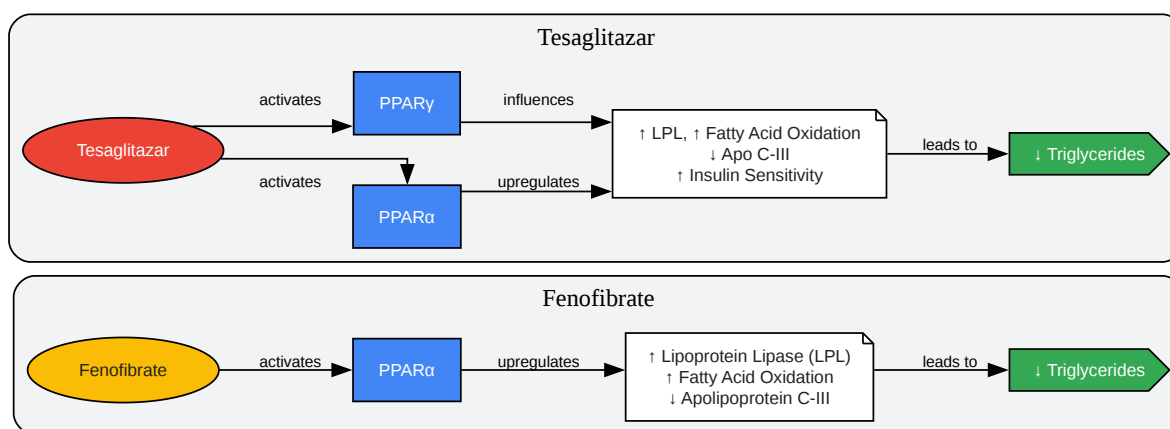
Fenofibrate: FIELD Study (Fenofibrate Intervention and Event Lowering in Diabetes)

- Study Design: A multinational, double-blind, placebo-controlled, randomized trial.
- Patient Population: 9,795 patients with type 2 diabetes mellitus, aged 50 to 75 years.
- Intervention: Following a 6-week active-treatment run-in with 200 mg comiconized fenofibrate, patients were randomized to receive either 200 mg comiconized fenofibrate or placebo daily.
- Primary Endpoint: Composite of coronary heart disease death and non-fatal myocardial infarction.
- Lipid Analysis: Fasting lipid profiles, including triglycerides, were measured at baseline and during follow-up visits. The short-term effects of fenofibrate were assessed after the 6-week active run-in period.

Signaling Pathways and Experimental Workflow

Mechanism of Action: Signaling Pathways

The differential effects of **tesaglitazar** and fenofibrate on triglyceride metabolism are rooted in their distinct interactions with PPAR isoforms.

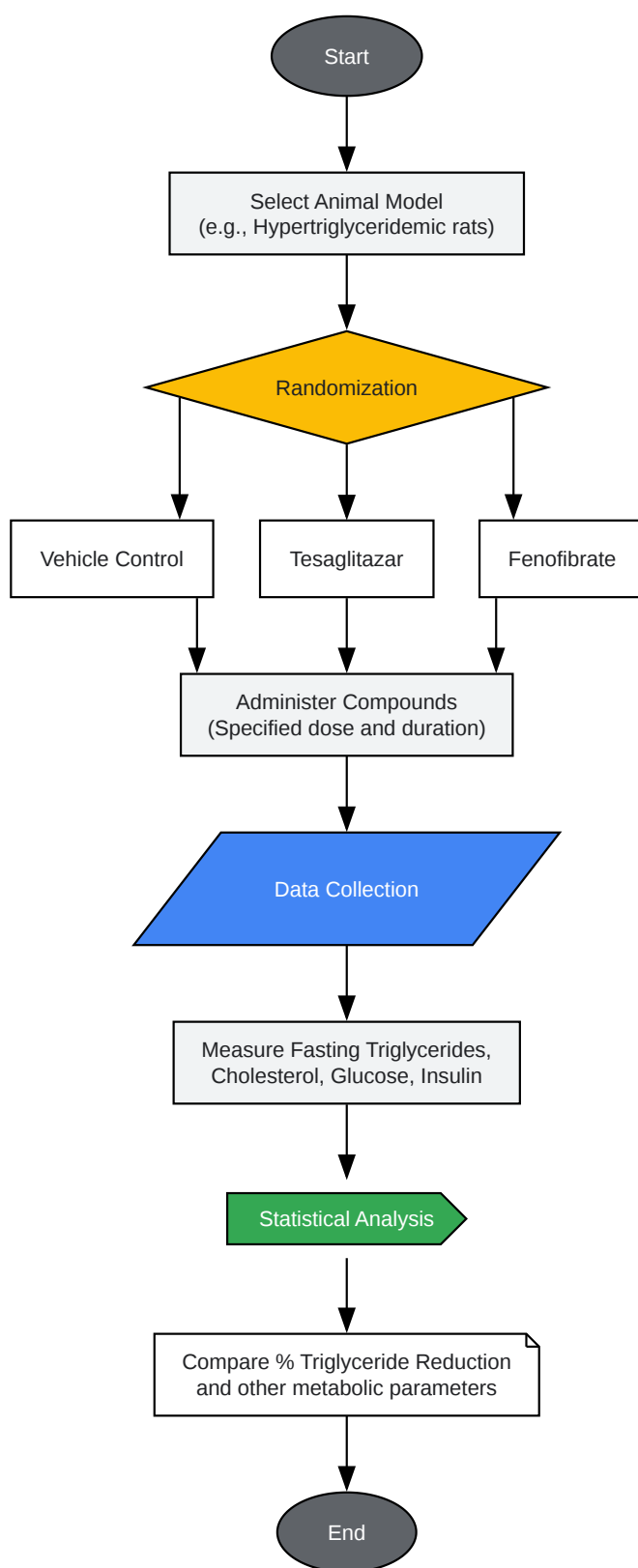


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Caption: Signaling pathways of Fenofibrate (PPAR α agonist) and **Tesaglitazar** (dual PPAR α / γ agonist).

Comparative Experimental Workflow

The following diagram illustrates a logical workflow for comparing the triglyceride-lowering effects of two compounds like **tesaglitazar** and fenofibrate in a research or preclinical setting.



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